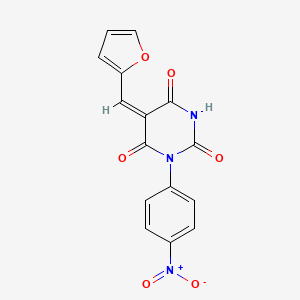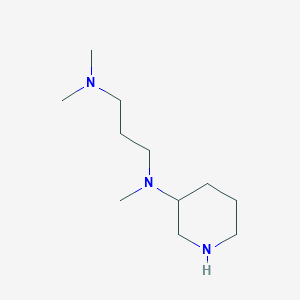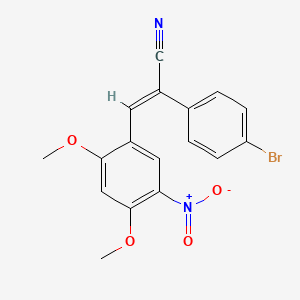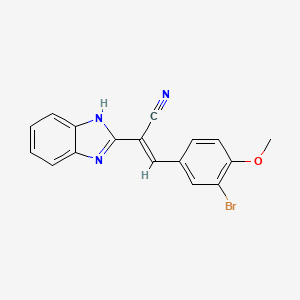
octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as 2-F-Quin, and it has been found to have a wide range of applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of DNA topoisomerase II. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is its potent antitumor activity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate. One of the most promising directions is the development of this compound as a potential therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations. Finally, research is needed to optimize the synthesis process of this compound to make it more readily available for research purposes.
Synthesis Methods
The synthesis of Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is a complex process that involves several steps. The first step involves the reaction of 2-fluoroaniline with ethyl chloroformate to form 2-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline to produce the final product, Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate.
Scientific Research Applications
Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate has been found to have a wide range of applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to have potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-14-7-1-2-8-15(14)19-17(21)22-12-13-6-5-11-20-10-4-3-9-16(13)20/h1-2,7-8,13,16H,3-6,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIUQKDBHLZZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-phenyl)-carbamic acid octahydro-quinolizin-1-ylmethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5493163.png)
![6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)



![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)
